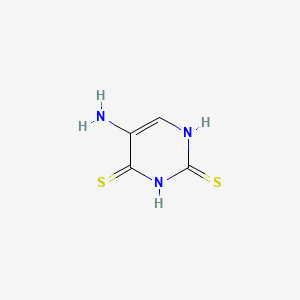

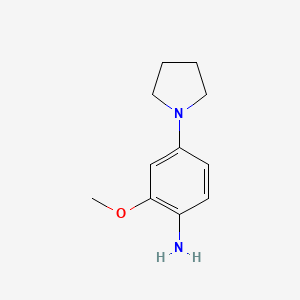

2-Methoxy-4-(pyrrolidin-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

The pyrrolidine ring, a core structure in 2-Methoxy-4-(pyrrolidin-1-yl)aniline , is widely used in medicinal chemistry due to its versatility and biological activity. It’s often incorporated into compounds for the treatment of human diseases . The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of drug candidates, affecting their binding mode to enantioselective proteins . This compound could be pivotal in designing new drugs with selective activity and favorable pharmacokinetic properties.

Drug Discovery: Enhancing Pharmacophore Space

2-Methoxy-4-(pyrrolidin-1-yl)aniline: can be utilized to explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . This allows for the creation of novel biologically active compounds with potential selectivity for specific targets, which is crucial in drug discovery.

Biological Activity: Influence of Steric Factors

The steric factors introduced by substituents on the pyrrolidine ring can have a profound impact on the biological activity of the compound. For instance, antibacterial activity has been shown to increase with certain N′-substituents on pyrrolidine derivatives . This suggests that 2-Methoxy-4-(pyrrolidin-1-yl)aniline could be modified to enhance its antibacterial properties.

Antimicrobial Applications: Pyrrolidinone Derivatives

Derivatives of pyrrolidinone, which can be synthesized from 2-Methoxy-4-(pyrrolidin-1-yl)aniline , exhibit significant antimicrobial activities . These compounds can be used to develop new antimicrobial agents that are effective against a range of bacterial and fungal pathogens.

Anticancer Research: Targeting Cancer Pathways

The structural features of 2-Methoxy-4-(pyrrolidin-1-yl)aniline make it a candidate for anticancer research. Pyrrolidine derivatives have been investigated for their potential to interfere with specific cancer pathways and mechanisms . This compound could serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory and Antidepressant Effects

Pyrrolidin-2-one derivatives, related to 2-Methoxy-4-(pyrrolidin-1-yl)aniline , have shown promising anti-inflammatory and antidepressant effects . This indicates the potential of this compound in the synthesis of new drugs that could treat inflammatory conditions and mood disorders.

Safety and Hazards

“2-Methoxy-4-(pyrrolidin-1-yl)aniline” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

Pyrrolidine derivatives, including “2-Methoxy-4-(pyrrolidin-1-yl)aniline”, are of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

2-methoxy-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-8-9(4-5-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZXNWXHHFVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718526 |

Source

|

| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

CAS RN |

143525-62-6 |

Source

|

| Record name | 2-Methoxy-4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)